REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]([CH3:22])[CH:14]=2)=[CH:9][CH:8]=1.[OH-].[Na+].CN(C)[CH:27]=[O:28]>>[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]([CH3:22])[C:14]=2[CH:27]=[O:28])=[CH:9][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.84 mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.727 mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1=CN(C2=CC=CC=C12)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture being stirred under nitrogen throughout
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to exceed 10° C
|
Type
|
TEMPERATURE
|
Details
|
is maintained at 81°-83° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is maintained at 80°-81° C. for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C.
|
Type
|
TEMPERATURE
|
Details
|
is maintained at 35°-40° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 25° C.
|
Type
|
FILTRATION
|
Details
|
the solids are collected by filtration
|
Type
|
WASH
|
Details
|
washed three times with 500 ml
|
Type
|
DISSOLUTION
|
Details
|
portions of water and dissolved in 500 ml
|
Type
|
FILTRATION
|
Details
|
The methylene chloride solution is filtered through 500 ml
|
Type
|
WASH
|
Details
|
of silica gel (70-230 mesh A.S.T.M.) and the silica gel is carefully washed with 2 l
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of 300 ml
|
Type
|
ADDITION
|
Details
|
of absolute ethanol is added
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture is distilled until the internal temperature
|
Type
|
CUSTOM
|
Details
|
reaches 78° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
the precipitated bright yellow product is collected by filtration and vacuum
|
Type
|
CUSTOM
|
Details
|
dried at room temperature (153.9 g. (84%)), m.p. 80.5°-81.5° C
|
Type
|
CUSTOM
|
Details
|
A slightly less pure second crop may be obtained from the mother liquor
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1=C(N(C2=CC=CC=C12)C)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |